Synthesis and Isotopic Labeling of Isopropyl Diphenyl Phosphate-d7: A Technical Guide
Synthesis and Isotopic Labeling of Isopropyl Diphenyl Phosphate-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed experimental protocol for the preparation of Isopropyl diphenyl phosphate-d7. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification.
Introduction
Isopropyl diphenyl phosphate (B84403) (IDPP) is a member of the organophosphate ester family, widely used as a flame retardant and plasticizer. Understanding its metabolic fate and environmental distribution is of significant interest. The synthesis of a deuterated analog, specifically with the seven deuterium (B1214612) atoms on the isopropyl moiety (Isopropyl diphenyl phosphate-d7), provides a crucial analytical standard for tracing and quantifying the parent compound in complex biological and environmental matrices. This guide outlines a robust synthetic strategy employing commercially available starting materials.
Synthetic Strategy
The synthesis of Isopropyl diphenyl phosphate-d7 can be achieved through a one-step phosphorylation reaction. The proposed route involves the esterification of commercially available 2-propanol-d8 (B1362042) with diphenyl phosphoryl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The deuterium on the hydroxyl group of 2-propanol-d8 will readily exchange with protons in any trace water during workup, resulting in the desired d7-labeled isopropyl group.
Caption: Reaction scheme for the synthesis of Isopropyl diphenyl phosphate-d7.
Experimental Protocol
This protocol is based on established methods for the synthesis of phosphate esters from alcohols and phosphoryl chlorides.
3.1. Materials and Reagents
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2-Propanol-d8 (Isotopic purity ≥ 99 atom % D)
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Diphenyl phosphoryl chloride (≥ 98%)
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Triethylamine (≥ 99.5%, anhydrous)
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Dichloromethane (B109758) (DCM, anhydrous, ≥ 99.8%)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica (B1680970) gel (for column chromatography)
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Hexane (B92381) (HPLC grade)
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Ethyl acetate (B1210297) (HPLC grade)
3.2. Procedure
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-propanol-d8 (1.0 eq.). Dissolve the deuterated alcohol in anhydrous dichloromethane (approx. 0.5 M solution).
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Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
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Phosphorylation: In a separate dry flask, prepare a solution of diphenyl phosphoryl chloride (1.1 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol and triethylamine mixture over 30 minutes. An ice bath can be used to control any exotherm, although the reaction is typically manageable at room temperature.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-6 hours.
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Work-up:
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Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Isopropyl diphenyl phosphate-d7 as a colorless to pale yellow oil.
Data Presentation
Table 1: Quantitative Data for the Synthesis of Isopropyl diphenyl phosphate-d7
| Parameter | Value | Notes |
| Reactants | ||
| 2-Propanol-d8 (MW: 68.14 g/mol ) | 1.0 eq. | Limiting reagent. |
| Diphenyl phosphoryl chloride (MW: 268.63 g/mol ) | 1.1 eq. | Slight excess to ensure complete consumption of the labeled alcohol. |
| Triethylamine (MW: 101.19 g/mol ) | 1.2 eq. | Acts as an HCl scavenger. |
| Product | ||
| Isopropyl diphenyl phosphate-d7 (MW: 333.34 g/mol ) | Theoretical Yield: ~85-95% | Based on typical yields for similar phosphorylation reactions. |
| Analytical Data (Predicted) | ||
| ¹H NMR (CDCl₃) | δ 7.1-7.4 (m, 10H, Ar-H) | The signals for the isopropyl group (methine and methyl) will be absent. |
| ¹³C NMR (CDCl₃) | δ ~150 (d), ~129 (s), ~125 (s), ~120 (d) | Aromatic carbons. Isopropyl signals will be weak or absent due to C-D coupling. |
| ³¹P NMR (CDCl₃) | δ ~ -10 to -15 ppm | Expected chemical shift for a triaryl/alkyl phosphate ester.[1] |
| Mass Spec (ESI+) | m/z 334.1 [M+H]⁺, 356.1 [M+Na]⁺ | Molecular ion peaks. |
| Isotopic Purity | ≥ 99 atom % D | Dependent on the starting 2-propanol-d8. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Isopropyl diphenyl phosphate-d7.
Caption: Workflow for the synthesis and purification of Isopropyl diphenyl phosphate-d7.
Characterization
The structure and isotopic enrichment of the final product should be confirmed by a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The absence of signals corresponding to the isopropyl methine (a multiplet around δ 4.8 ppm) and methyl groups (a doublet around δ 1.3 ppm) will confirm successful deuteration. The aromatic region should show multiplets corresponding to the ten phenyl protons.
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¹³C NMR: The signals for the deuterated isopropyl carbons will be significantly attenuated and may appear as multiplets due to C-D coupling. The aromatic carbon signals will be unaffected.
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³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is expected, with a chemical shift characteristic of tri-substituted phosphate esters.[1][2]
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion. For Isopropyl diphenyl phosphate-d7 (C₁₅H₁₀D₇O₄P), the expected [M+H]⁺ is approximately 334.15. The fragmentation pattern can also be analyzed to confirm the structure.[3]
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Safety Considerations
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Diphenyl phosphoryl chloride is corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Triethylamine is flammable and has a strong odor.
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Dichloromethane is a volatile organic solvent and a suspected carcinogen.
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Standard laboratory safety practices should be followed at all times.
This guide provides a framework for the successful synthesis and characterization of Isopropyl diphenyl phosphate-d7. Researchers should adapt the protocol as necessary based on available equipment and specific experimental requirements.
